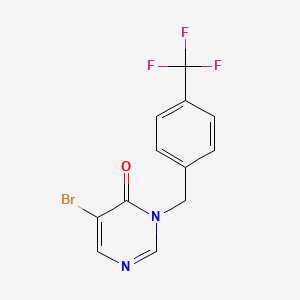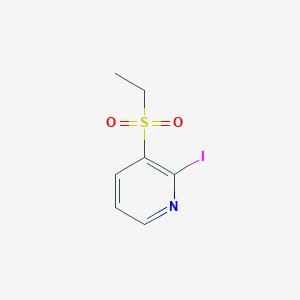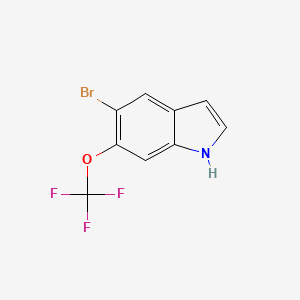
5-Bromo-3-(4-(trifluoromethyl)benzyl)pyrimidin-4(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(4-(trifluoromethyl)benzyl)pyrimidin-4(3h)-one is a chemical compound that belongs to the pyrimidinone class. This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group attached to a benzyl moiety at the 4th position, and a pyrimidinone core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(4-(trifluoromethyl)benzyl)pyrimidin-4(3h)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidin-4-one and 4-(trifluoromethyl)benzyl bromide.
Nucleophilic Substitution: The 5-bromopyrimidin-4-one undergoes a nucleophilic substitution reaction with 4-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
5-Bromo-3-(4-(trifluoromethyl)benzyl)pyrimidin-4(3h)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidinone core.
Coupling Reactions: The trifluoromethylbenzyl group can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR). Reaction conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used under inert atmosphere conditions.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrimidinone core.
Coupling Reactions: Products include biaryl or diaryl derivatives.
科学的研究の応用
5-Bromo-3-(4-(trifluoromethyl)benzyl)pyrimidin-4(3h)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Bromo-3-(4-(trifluoromethyl)benzyl)pyrimidin-4(3h)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
5-Bromo-2-(4-(trifluoromethyl)phenyl)pyrimidin-4(3h)-one: Similar structure but with a phenyl group instead of a benzyl group.
5-Bromo-3-(4-(trifluoromethyl)phenyl)pyrimidin-4(3h)-one: Similar structure but with a phenyl group at the 3rd position.
5-Bromo-3-(4-(trifluoromethyl)benzyl)pyridin-4(3h)-one: Similar structure but with a pyridinone core instead of a pyrimidinone core.
Uniqueness
The uniqueness of 5-Bromo-3-(4-(trifluoromethyl)benzyl)pyrimidin-4(3h)-one lies in its specific substitution pattern and the presence of both bromine and trifluoromethylbenzyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H8BrF3N2O |
|---|---|
分子量 |
333.10 g/mol |
IUPAC名 |
5-bromo-3-[[4-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one |
InChI |
InChI=1S/C12H8BrF3N2O/c13-10-5-17-7-18(11(10)19)6-8-1-3-9(4-2-8)12(14,15)16/h1-5,7H,6H2 |
InChIキー |
PQBHWWBXPZDZQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C=NC=C(C2=O)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13893982.png)
![N-[2-[[6-[(2-oxopyridin-1-yl)methyl]-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13893986.png)
![[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13893992.png)
![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)


![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)



